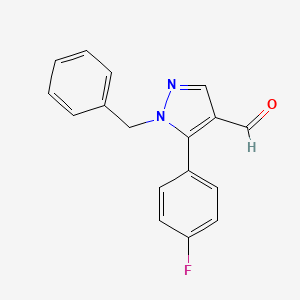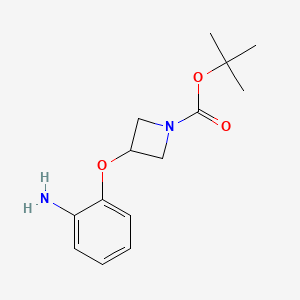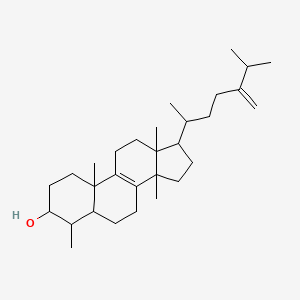
4,14-Dimethylergosta-8,24(28)-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusifoliol is a metabolic intermediate of sterols produced by certain fungi. It is a key compound in the biosynthesis of sterols and can be converted to delta8,14-sterol by the enzyme ERG11 (CYP51F1) . This compound plays a significant role in the sterol biosynthesis pathway, which is crucial for the formation of cell membranes and other essential biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of obtusifoliol involves a multi-step process starting from commercially available lanosterol. The synthesis is achieved in ten steps with an overall yield of 1.3% . The intermediates formed during this pathway provide a basis for further derivatization of the sterol skeleton, which is essential for studying CYP51 inhibition and overcoming azole resistance in pathogens .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of obtusifoliol. Most of the synthesis is carried out in research laboratories for scientific studies and applications.
Chemical Reactions Analysis
Types of Reactions: Obtusifoliol undergoes several types of chemical reactions, including:
Oxidation: Obtusifoliol can be oxidized to form various oxidized sterol derivatives.
Reduction: Reduction reactions can modify the sterol structure, leading to different sterol intermediates.
Substitution: Substitution reactions can introduce different functional groups into the sterol skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sterol derivatives that are crucial for studying sterol biosynthesis and its inhibition .
Scientific Research Applications
Obtusifoliol has several scientific research applications, including:
Mechanism of Action
Obtusifoliol exerts its effects by acting as a substrate for sterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of obtusifoliol, leading to the formation of delta8,14-sterol . The molecular targets involved in this pathway include the sterol 14α-demethylase enzyme and other enzymes in the sterol biosynthesis pathway. The inhibition of CYP51 by obtusifoliol and its derivatives is a key mechanism for developing antifungal agents .
Comparison with Similar Compounds
Obtusifoliol is unique compared to other sterol intermediates due to its specific role in the sterol biosynthesis pathway. Similar compounds include:
Ergosterol: A sterol found in fungi that is structurally similar to cholesterol in animals.
Cholesterol: A sterol found in animal cell membranes that is essential for maintaining membrane fluidity and integrity.
Obtusifoliol’s uniqueness lies in its specific interaction with sterol 14α-demethylase and its role as a metabolic intermediate in the biosynthesis of sterols .
Properties
IUPAC Name |
4,10,13,14-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKQIDRZNIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864720 |
Source


|
| Record name | 4,14-Dimethylergosta-8,24(28)-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
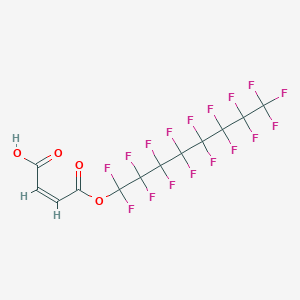

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

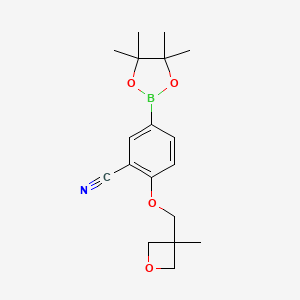
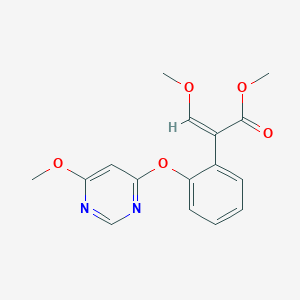

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
